

# 2-(Aminomethyl)-4-methylphenol hydrochloride chemical properties

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Compound of Interest

2-(Aminomethyl)-4-methylphenol
hydrochloride

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An In-depth Technical Guide to the Chemical Properties of **2-(Aminomethyl)-4-methylphenol Hydrochloride** 

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-(Aminomethyl)-4-methylphenol hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

#### **Chemical Identity and Physical Properties**

**2-(Aminomethyl)-4-methylphenol hydrochloride** is a phenolic compound containing an aminomethyl group ortho to the hydroxyl group and a methyl group para to the hydroxyl group. The presence of the amine group allows for the formation of a hydrochloride salt, which typically enhances water solubility.

Table 1: Physical and Chemical Properties of 2-(Aminomethyl)-4-methylphenol and its Hydrochloride Salt



Property	Value	Source/Comment
IUPAC Name	2-(Aminomethyl)-4- methylphenol hydrochloride	-
Synonyms	2-Hydroxy-5- methylbenzylamine hydrochloride	-
Molecular Formula	C <sub>8</sub> H <sub>12</sub> CINO	-
Molecular Weight	173.64 g/mol	[1]
Appearance	Predicted to be a solid.	Based on related compounds.
Melting Point	Data not available for the hydrochloride salt. The free base (2-Amino-4-methylphenol) melts at 133-136 °C.	[2]
Boiling Point	Data not available.	-
Solubility	Expected to be soluble in water and polar organic solvents like ethanol and DMSO. The free base has low water solubility (< 1 mg/mL).	[3][4]
рКа	Data not available. The phenolic hydroxyl group is weakly acidic, and the amino group is basic.	-

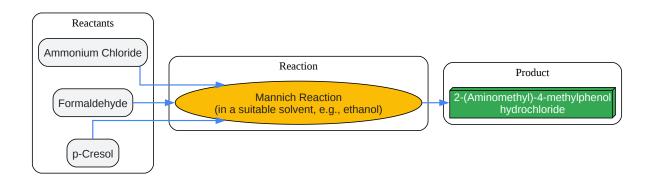
#### **Synthesis**

A plausible and common method for the synthesis of **2-(Aminomethyl)-4-methylphenol hydrochloride** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a phenol using formaldehyde and a primary or secondary amine, typically as its hydrochloride salt. In this case, p-cresol would be the starting phenol, and ammonia (in the form of ammonium chloride) would provide the amino group.



#### **Proposed Synthetic Pathway**

The synthesis can be conceptualized as a one-pot reaction where p-cresol is reacted with formaldehyde and ammonium chloride. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the activating hydroxyl group.



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Caption: Proposed synthesis workflow for **2-(Aminomethyl)-4-methylphenol hydrochloride** via the Mannich reaction.

#### **General Experimental Protocol**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent such as ethanol.
- Addition of Reagents: Add an equimolar amount of ammonium chloride followed by a slight excess of formaldehyde (typically as a 37% aqueous solution).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).



- Workup and Isolation: After completion, cool the reaction mixture to room temperature. The
  product may precipitate out of the solution. If not, the solvent can be removed under reduced
  pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure 2-(Aminomethyl)-4methylphenol hydrochloride.

#### **Spectroscopic Characterization**

Detailed experimental spectra for **2-(Aminomethyl)-4-methylphenol hydrochloride** are not readily available in the public domain. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the protons of the ammonium and hydroxyl groups.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (in DMSO-d<sub>6</sub>)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
Ar-H (position 3)	~6.8-7.0	d	1H	Coupled to H at position 5.
Ar-H (position 5)	~6.7-6.9	dd	1H	Coupled to H at positions 3 and 6.
Ar-H (position 6)	~7.0-7.2	d	1H	Coupled to H at position 5.
-CH <sub>2</sub> -NH <sub>3</sub> +	~4.0-4.2	S	2H	Benzylic protons.
-СН3	~2.2-2.3	S	3H	Methyl group on the aromatic ring.
-NH3+	~8.0-9.0	br s	3H	Ammonium protons, broad due to exchange.
-ОН	~9.0-10.0	S	1H	Phenolic hydroxyl proton.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts (in DMSO-d<sub>6</sub>)



Carbon Atom	Chemical Shift (δ, ppm)
C1 (-C-OH)	~150-155
C2 (-C-CH <sub>2</sub> NH <sub>3</sub> +)	~120-125
C3 (-CH)	~130-135
C4 (-C-CH <sub>3</sub> )	~130-135
C5 (-CH)	~115-120
C6 (-CH)	~125-130
-CH <sub>2</sub> -NH <sub>3</sub> +	~40-45
-CH₃	~20-25

## **FTIR Spectroscopy**

The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (phenol)	3200-3600	Broad, Strong
N-H stretch (ammonium)	2800-3200	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
N-H bend (ammonium)	1500-1600	Strong
C=C stretch (aromatic)	1450-1600	Medium to Strong
C-N stretch	1000-1250	Medium
C-O stretch (phenol)	1150-1250	Strong



#### **Mass Spectrometry**

In mass spectrometry with electrospray ionization (ESI), the molecule is expected to be detected as its cation [M-CI]<sup>+</sup>. The fragmentation pattern in electron ionization (EI) of the free base would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring.

Table 5: Expected Mass Spectrometry Fragments (of the free base)

m/z	Possible Fragment
137	[M] <sup>+</sup> (Molecular ion of the free base)
120	[M - NH <sub>3</sub> ] <sup>+</sup>
107	[M - CH <sub>2</sub> NH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

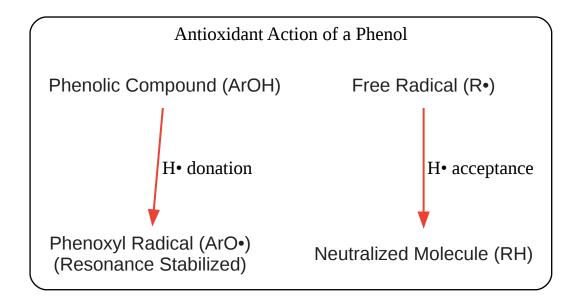
### **Potential Biological Activity**

While specific biological data for **2-(Aminomethyl)-4-methylphenol hydrochloride** is scarce, the structural motifs suggest potential antioxidant and cytotoxic activities, which are common for phenolic compounds.

#### **Antioxidant Activity**

Phenolic compounds are well-known antioxidants. Their mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.





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Caption: General mechanism of antioxidant activity for phenolic compounds.

The presence of the electron-donating aminomethyl and methyl groups on the aromatic ring may enhance the antioxidant potential of the phenolic hydroxyl group.

#### **Cytotoxic Activity**

Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines[5][6]. The mechanisms can be complex, sometimes involving the generation of reactive oxygen species (pro-oxidant effect) under certain conditions, which can induce apoptosis in cancer cells. The potential cytotoxicity of **2-(Aminomethyl)-4-methylphenol hydrochloride** would require experimental validation.

#### Conclusion

**2-(Aminomethyl)-4-methylphenol hydrochloride** is a compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific molecule is limited, its chemical properties and biological activities can be inferred from its structural features and the known behavior of related phenolic compounds. The synthetic route via the Mannich reaction is straightforward, and the expected spectroscopic



characteristics provide a basis for its identification and characterization. Further research is warranted to fully elucidate its physical, chemical, and biological properties.

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